N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9(15)14-6-1-2-7-8(5-6)17-4-3-16-7/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOWSCHKYQBJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Trifluoroacetyl Chloride
The most direct route involves reacting 6-amino-2,3-dihydrobenzo[b]dioxin with trifluoroacetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A base such as triethylamine (TEA) is employed to neutralize HCl generated during the reaction. Typical conditions include:
- Molar ratio : 1:1.2 (amine:trifluoroacetyl chloride)
- Temperature : 0°C to room temperature
- Reaction time : 2–4 hours
This method yields the target compound in 70–85% after column chromatography. For instance, analogous reactions using trifluoroacetyl chloride with aromatic amines in THF achieved 80% yields under inert atmospheres.
Reaction with Trifluoroacetic Anhydride
Trifluoroacetic anhydride (TFAA) serves as an alternative acylating agent, particularly for moisture-sensitive substrates. The reaction proceeds in DCM with catalytic 4-dimethylaminopyridine (DMAP):
- Molar ratio : 1:1.5 (amine:TFAA)
- Temperature : Room temperature
- Reaction time : 6–12 hours
Yields range from 65–75% , slightly lower than those with trifluoroacetyl chloride due to competing hydrolysis.
Alternative Synthesis Routes
Use of Coupling Reagents
Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation between 6-amino-2,3-dihydrobenzo[b]dioxin and trifluoroacetic acid. Key parameters include:
- Solvent : DCM or THF
- Base : N-Hydroxysuccinimide (NHS) or HOAt
- Yield : 60–70%
This method avoids handling corrosive acyl chlorides but requires stringent moisture control.
Multi-step Synthesis from Protected Amines
When the amine group is protected (e.g., as a Boc-carbamate), a deprotection-acylation sequence ensures regioselectivity. For example:
- Protection : Treat 6-nitro-2,3-dihydrobenzo[b]dioxin with Boc anhydride.
- Reduction : Catalytic hydrogenation to the amine.
- Acylation : As described in Section 2.1.
This approach achieves 75–80% overall yield but adds synthetic steps.
Optimization of Reaction Conditions
Solvent Effects
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 85 |
| THF | 7.52 | 80 |
| DMF | 36.7 | 35 |
Polar aprotic solvents like DMF hinder reactivity due to poor solubility of trifluoroacetyl chloride.
Base Selection
Bases scavenge HCl, preventing protonation of the amine:
| Base | pKₐ | Yield (%) |
|---|---|---|
| Triethylamine | 10.75 | 85 |
| Pyridine | 5.23 | 70 |
| DBU | 13.5 | 60 |
Stronger bases like DBU may deprotonate the amine excessively, leading to side reactions.
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol. Characterization relies on:
- ¹H NMR : A singlet at δ 3.8–4.2 ppm for the dioxin methylene groups.
- ¹⁹F NMR : A triplet at δ -75 ppm for the CF₃ group.
- LC-MS : [M+H]⁺ at m/z 288.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Trifluoroacetyl chloride | 85 | 98 | High |
| Trifluoroacetic anhydride | 75 | 95 | Moderate |
| Coupling reagents | 70 | 90 | Low |
The trifluoroacetyl chloride route offers the best balance of efficiency and practicality.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The trifluoroacetamide group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The primary applications of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide are linked to its biological properties. Research indicates that it exhibits significant anticancer activity and potential as an enzyme inhibitor.
Anticancer Properties
Recent studies have demonstrated that derivatives of compounds similar to this compound show promising results against various cancer cell lines. For instance:
- A study reported that compounds with similar structures displayed percent growth inhibitions (PGIs) of 86.61% against SNB-19 and 85.26% against OVCAR-8 cells .
- Another investigation focused on the synthesis of new derivatives which showed moderate anticancer activity across multiple cancer types including HOP-92 and MDA-MB-231 .
Enzyme Inhibition
The compound has also been explored for its inhibitory effects on specific enzymes involved in metabolic pathways:
- Research has shown that sulfonamide derivatives containing the benzodioxane moiety exhibit inhibition against α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial for managing conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Synthesis Pathways
The synthesis of this compound involves several chemical reactions:
- Starting Material : The synthesis typically begins with 2,3-dihydrobenzo[b][1,4]dioxin-6-amine.
- Reaction with Acetic Anhydride : This amine can be reacted with trifluoroacetic anhydride under controlled conditions to form the desired trifluoroacetamide derivative.
- Purification : The resultant compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing .
Case Studies
Several case studies have highlighted the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds with biological molecules, influencing their activity. The benzodioxin moiety can interact with aromatic residues in proteins, potentially modulating their function. These interactions can lead to alterations in cellular processes such as inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound shares structural similarities with several derivatives documented in the evidence. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : The trifluoroacetyl group in the target compound contrasts with electron-donating groups (e.g., methoxy, methyl) in analogs like 3q () and 3q (). This substitution likely enhances electrophilicity and metabolic resistance .
- Heterocyclic Linkers: Compounds incorporating oxadiazole () or triazole () cores exhibit distinct pharmacokinetic profiles compared to the simpler acetamide backbone of the target compound.
- Biological Activity : While explicit data for the target compound are absent, analogs like N-(2,4-difluorophenyl)-2-(dihydrodioxin)acetamide () suggest utility in pesticide development, where fluorine atoms improve lipophilicity and target binding .
Physicochemical Properties
- Molecular Weight and LogP: The trifluoroacetyl group increases molecular weight (~273 g/mol estimated) and logP compared to non-fluorinated analogs, impacting solubility and membrane permeability.
- Stability: Trifluoromethyl groups are known to resist oxidative metabolism, suggesting enhanced in vivo stability relative to chloro or bromo substituents (e.g., Compound 21 in ) .
Biological Activity
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including enzyme inhibition studies, cytotoxicity assessments, and structure-activity relationships (SAR).
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H16F3N2O3
- Molecular Weight : 364.33 g/mol
- CAS Number : Not explicitly listed but related compounds have been cataloged.
Enzyme Inhibition
Research has indicated that derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit significant inhibitory activity against various enzymes:
- CDC25B and PTP1B Phosphatases :
| Compound | CDC25B IC50 (µg/mL) | PTP1B IC50 (µg/mL) |
|---|---|---|
| 2h | 3.2 | 2.9 |
| Na3VO4 | 2.7 | - |
| Oleanolic Acid | 2.3 | - |
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to assess the anticancer potential of compounds similar to this compound:
- Compounds derived from the dioxin structure demonstrated potent activity against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer).
- These compounds exhibited tumor inhibitory activity in xenograft models .
Antimycobacterial Activity
A novel series of DprE1 inhibitors based on a similar scaffold showed promising results in inhibiting Mycobacterium tuberculosis:
- Minimum inhibitory concentrations (MIC) were determined for several analogues, indicating effective antimycobacterial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in the chemical structure can lead to variations in potency and selectivity:
- The introduction of trifluoroacetyl groups has been associated with enhanced enzyme inhibition.
- Substituents on the benzodioxin moiety can significantly affect the compound's interaction with target enzymes.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
-
In Vivo Studies :
- In vivo experiments demonstrated that certain derivatives inhibited tumor growth in animal models.
- Efficacy was compared with standard treatments to establish relative potency.
-
Mechanistic Studies :
- Investigations into the mechanisms underlying enzyme inhibition revealed that these compounds could disrupt critical signaling pathways involved in cancer cell proliferation.
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | LiAlH₄, THF, −78°C → RT | 53–61 | >95 |
| Amide Coupling | HATU, DIPEA, DMF, RT | 19–53 | >90 |
| Purification | Flash chromatography (EtOAc/hexanes) | - | >95 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Critical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic signals for the dihydrobenzo[b][1,4]dioxin moiety (δ 4.2–4.4 ppm for methylene groups) and trifluoroacetamide (δ 7.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 489.55) .
- HPLC : Retention time analysis ensures purity (>95%) .
Advanced: How do structural modifications to the dihydrobenzo[b][1,4]dioxin core or trifluoroacetamide group influence biological activity?
Answer:
Structure-activity relationship (SAR) studies highlight:
- Dihydrobenzo[b][1,4]dioxin Modifications : Introducing electron-withdrawing groups (e.g., chloro, nitro) enhances binding to targets like kinase enzymes .
- Trifluoroacetamide Group : The CF₃ group improves metabolic stability and membrane permeability, as seen in analogs with IC₅₀ values <1 μM in cancer cell lines .
- Methodology : Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets in target proteins, guiding rational design .
Q. Table 2: SAR of Key Derivatives
| Modification Site | Functional Group | Biological Activity (IC₅₀) |
|---|---|---|
| Dihydrodioxin C-6 | -OCH₃ | 2.5 μM (HeLa cells) |
| Trifluoroacetamide | -CF₃ | 0.8 μM (MCF-7 cells) |
| Oxadiazole Substituent | -SMe | 1.2 μM (A549 cells) |
Advanced: How can contradictory data on physicochemical properties (e.g., solubility, stability) be resolved?
Answer:
Discrepancies arise from polymorphic forms or solvent effects. Methodological solutions include:
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and polymorph transitions .
- Solubility Studies : Use of shake-flask methods with buffers (pH 1–7.4) and co-solvents (e.g., DMSO) .
- X-ray Crystallography : Resolves crystal packing differences affecting stability .
Advanced: What in vitro models are used to study its mechanism of action, and how are conflicting results reconciled?
Answer:
- Models :
- Enzyme Assays : Fluorescence-based assays for kinase inhibition (e.g., EGFR, VEGFR2) .
- Cell-Based Assays : Apoptosis (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .
- Addressing Contradictions : Orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) and genetic knockdown (siRNA) validate target specificity .
Advanced: How can pharmacokinetic properties (e.g., bioavailability) be optimized through structural design?
Answer:
- Trifluoromethyl Group : Enhances lipophilicity (logP ~2.5) and blood-brain barrier penetration .
- Prodrug Strategies : Esterification of acetamide improves solubility (e.g., 10-fold increase in PBS) .
- In Silico Tools : SwissADME predicts ADME profiles, guiding substitutions (e.g., morpholinosulfonyl for solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
